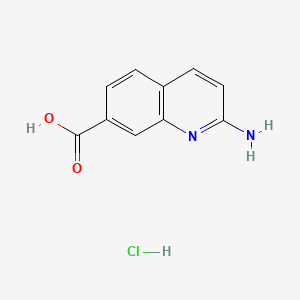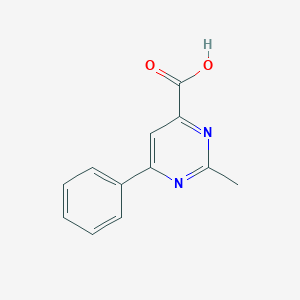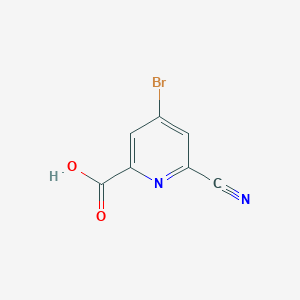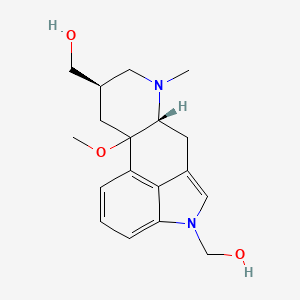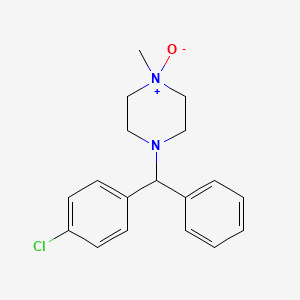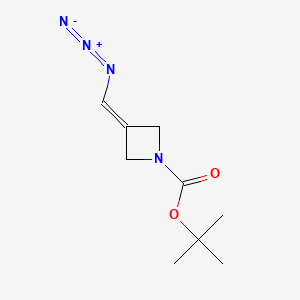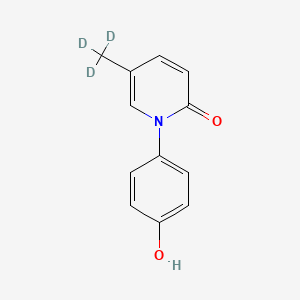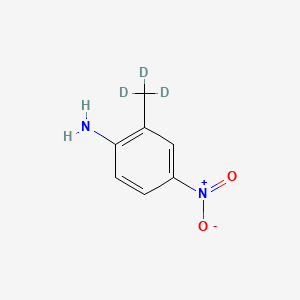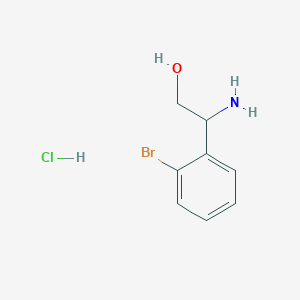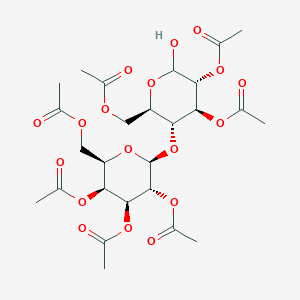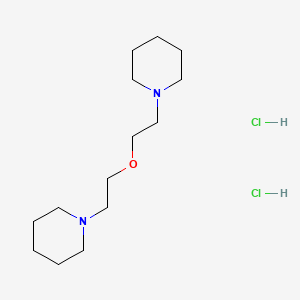
Bis-(2-piperidinoethyl)ether Dihydrochloride (BPEE Dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-piperidinoethyl)ether Dihydrochloride typically involves the reaction of piperidine with ethylene oxide to form 2-(2-piperidinoethyl)ether. This intermediate is then reacted with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for Bis-(2-piperidinoethyl)ether Dihydrochloride are not extensively documented in the public domain. the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(2-piperidinoethyl)ether Dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of Bis-(2-piperidinoethyl)ether.
Reduction: The base form of Bis-(2-piperidinoethyl)ether.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis-(2-piperidinoethyl)ether Dihydrochloride has several scientific research applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-(2-piperidinoethyl)amine: Similar structure but with an amine group instead of an ether linkage.
Bis-(2-piperidinoethyl)methylamine: Contains a methyl group in addition to the piperidinoethyl groups.
Uniqueness
Bis-(2-piperidinoethyl)ether Dihydrochloride is unique due to its ether linkage, which imparts different chemical properties compared to its amine analogs.
Eigenschaften
CAS-Nummer |
104032-34-0 |
|---|---|
Molekularformel |
C14H30Cl2N2O |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
1-[2-(2-piperidin-1-ylethoxy)ethyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C14H28N2O.2ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;;/h1-14H2;2*1H |
InChI-Schlüssel |
WSGXOAYUQNXYBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCOCCN2CCCCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


